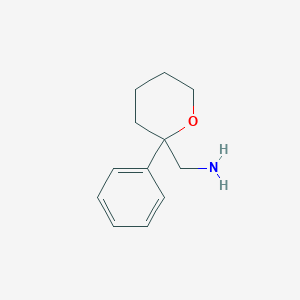
(2-Phenyloxan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Phenyloxan-2-yl)methanamine” is a chemical compound with the CAS Number: 2173999-75-0 . It has a molecular weight of 191.27 . The IUPAC name for this compound is (2-phenyltetrahydro-2H-pyran-2-yl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H17NO/c13-10-12 (8-4-5-9-14-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 191.27 . It is stored at a temperature of -10°C . The physical form of this compound is oil .Wissenschaftliche Forschungsanwendungen
1. Catalysis and Chemical Synthesis
- Transfer Hydrogenation Reactions : (4-Phenylquinazolin-2-yl)methanamine, a derivative of (2-Phenyloxan-2-yl)methanamine, has been used in creating N-heterocyclic ruthenium(II) complexes. These complexes demonstrated high efficiency in transfer hydrogenation reactions with excellent conversions, highlighting their potential in catalytic applications (Karabuğa et al., 2015).
2. Material Science and Engineering
- Pincer Palladacycles Synthesis : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and utilized in creating unsymmetrical NCN′ pincer palladacycles. These compounds showed good activity and selectivity in catalytic applications, indicating their importance in material science (Roffe et al., 2016).
3. Anticancer Research
- Anticancer Activity of Metal Complexes : New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(phenyl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines. This research highlights the potential of these complexes in developing novel anticancer therapies (Mbugua et al., 2020).
4. Photocytotoxicity and Cellular Imaging
- Iron(III) Complexes for Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed remarkable photocytotoxicity in red light to various cell lines. These complexes have potential applications in cellular imaging and targeted cancer therapy (Basu et al., 2014).
5. Neuropharmacology
- Novel Serotonin Receptor Agonists : Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to this compound, have been identified as potential "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibited potent antidepressant-like activity and are of interest in neuropharmacology (Sniecikowska et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to methenamine , which primarily targets bacteria in the urinary tract .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Methenamine, a structurally similar compound, is involved in the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, s-adenosylmethionine (sam) .
Result of Action
Methenamine, a structurally similar compound, is used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary .
Action Environment
The action of (2-Phenyloxan-2-yl)methanamine can be influenced by environmental factors such as pH. For instance, Methenamine, a structurally similar compound, works best when the urine has a low pH and is acidic .
Eigenschaften
IUPAC Name |
(2-phenyloxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-12(8-4-5-9-14-12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZMKNSHUFACQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)(CN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)
![N-{3-[(2-phenoxyethoxy)methyl]phenyl}-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2992562.png)


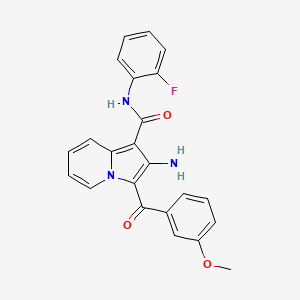
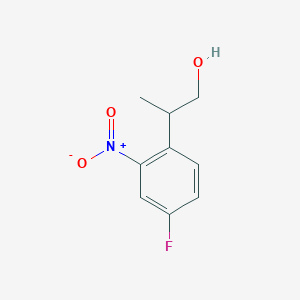
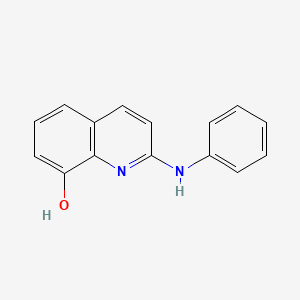
![4-({1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}methyl)morpholine](/img/structure/B2992574.png)
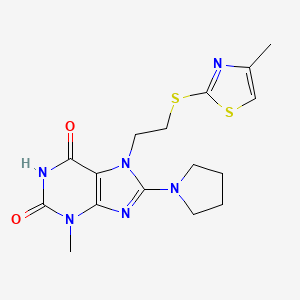
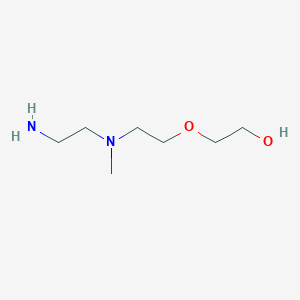
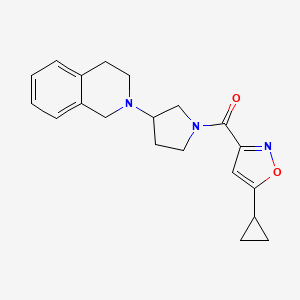

![2-methyl-5-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2992580.png)
